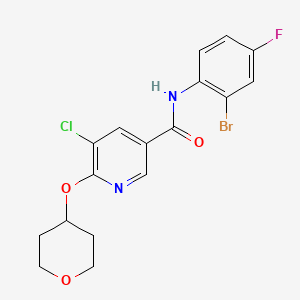
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. A common synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Nucleophilic Substitution: Formation of the oxane ring through nucleophilic substitution reactions.
Amide Formation: Coupling of the halogenated phenyl ring with the pyridine carboxylic acid derivative to form the final carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of the halogen atoms to form less halogenated derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with new functional groups replacing the halogen atoms.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving halogenated compounds.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the oxane ring may contribute to its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-(2-bromo-4-fluorophenyl)-5-chloro-6-methoxypyridine-3-carboxamide
- N-(2-bromo-4-fluorophenyl)-5-chloro-6-(tetrahydrofuran-4-yloxy)pyridine-3-carboxamide
Uniqueness
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of the oxane ring, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific research applications to explore new chemical space and potential therapeutic uses.
特性
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN2O3/c18-13-8-11(20)1-2-15(13)22-16(23)10-7-14(19)17(21-9-10)25-12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMSTJIOSNDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C=C(C=C3)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














